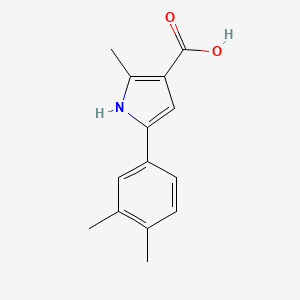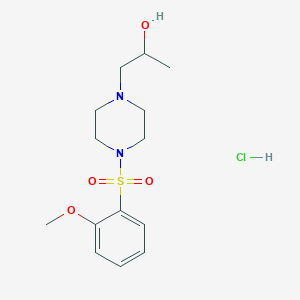
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group
Wirkmechanismus
Target of Action
The primary targets of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride are the α1-adrenergic receptors (α1-AR) and the 5HT-1A receptor . These receptors play a crucial role in regulating blood pressure and central nervous system function .
Mode of Action
This compound acts as an antagonist at the α1-AR, inhibiting the action of catecholamines and leading to a decrease in blood pressure . It also crosses the blood-brain barrier and activates the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
The compound’s action on α1-AR and 5HT-1A receptors affects the biochemical pathways involved in blood pressure regulation and neurotransmission . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, it influences the signaling pathways that control vascular smooth muscle contraction and relaxation .
Pharmacokinetics
Related compounds have been found to exhibit acceptable pharmacokinetic profiles, suggesting potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in peripheral blood pressure without affecting heart rate or intracranial blood pressure . Its activation of the 5HT-1A receptor in the brain results in central antihypertensive activity .
Vorbereitungsmethoden
The synthesis of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1-(2-methoxyphenyl)piperazine and oxetane.
Reaction Conditions: The addition reaction is catalyzed by ytterbium triflate (Yb(OTf)3) in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol.
Purification: The intermediate is purified by recrystallization from optimized solvents, which is beneficial for large-scale production.
Final Steps: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, followed by hydrochloric acid treatment to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyphenyl and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the aromatic substituents.
Wissenschaftliche Forschungsanwendungen
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of hypertension and other cardiovascular conditions.
Biological Research: The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest for understanding its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Vergleich Mit ähnlichen Verbindungen
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared to other similar compounds:
Similar Compounds: Compounds like urapidil and trazodone share structural similarities and pharmacological properties.
Uniqueness: The presence of both methoxyphenyl and sulfonyl groups in the piperazine ring distinguishes it from other compounds, potentially offering unique pharmacological effects.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S.ClH/c1-12(17)11-15-7-9-16(10-8-15)21(18,19)14-6-4-3-5-13(14)20-2;/h3-6,12,17H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRECVWZTTJZKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)
![2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide](/img/structure/B2963475.png)
![1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2963477.png)
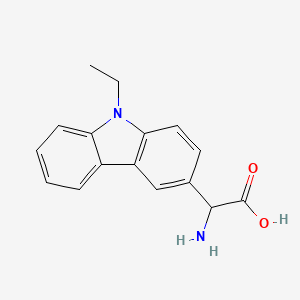
![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)
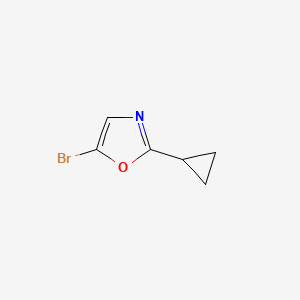
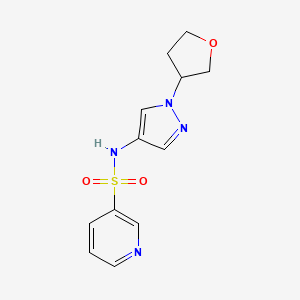
![Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2963485.png)
![N-(2-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2963486.png)


